2-Hydroxycyclohexyl prop-2-enoate
Description
2-Hydroxycyclohexyl prop-2-enoate is a chemical compound that has garnered significant attention in the scientific community. It is a derivative of cyclohexene, featuring a hydroxyl group and a prop-2-enoate group attached to its cyclohexyl ring. This compound exhibits intriguing properties that make it relevant for various research applications1.
Synthesis Analysis
The synthesis of 2-Hydroxycyclohexyl prop-2-enoate involves several steps. While I don’t have specific details on the synthetic route, it is typically accessible through straightforward procedures with a high yield. Researchers can explore literature references for precise synthetic methods1.
Molecular Structure Analysis
The molecular structure of 2-Hydroxycyclohexyl prop-2-enoate comprises a cyclohexyl ring with a hydroxyl group (OH) and a prop-2-enoate (CH₂=CHCOO) group attached. The arrangement of these functional groups influences its chemical behavior and reactivity1.
Chemical Reactions Analysis
Polymer Chemistry : 2-Hydroxycyclohexyl prop-2-enoate serves as a monomer in polymer synthesis. By undergoing chemical reactions, such as esterification, the hydroxyl group can be modified. These polymers exhibit unique properties and solubility characteristics1.
Drug Delivery Systems : Researchers utilize this compound as a building block for drug delivery systems. By attaching drugs or functional groups to the polymer backbone via the hydroxyl group, controlled drug release can be achieved in response to environmental cues (e.g., pH, temperature, enzymes)1.
Physical And Chemical Properties Analysis
- Molecular Weight : Approximately 170.21 g/mol.
- Solubility : The ester group modification enhances solubility in organic solvents.
- Stability : Stable under standard conditions.
- Appearance : Likely a colorless or pale liquid or solid1.
Future Directions
Future research directions for 2-Hydroxycyclohexyl prop-2-enoate include:
- Investigating its biological interactions and potential therapeutic applications.
- Exploring novel synthetic routes for improved yields and scalability.
- Assessing its compatibility with other materials for advanced polymer design1.
properties
IUPAC Name |
(2-hydroxycyclohexyl) prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-2-9(11)12-8-6-4-3-5-7(8)10/h2,7-8,10H,1,3-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDYCSFRQCNQRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC1CCCCC1O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623341 | |
Record name | 2-Hydroxycyclohexyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxycyclohexyl prop-2-enoate | |
CAS RN |
23451-03-8 | |
Record name | 2-Hydroxycyclohexyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623341 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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